

Calcein Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Calcein sodium salt*

CAS No.: *108750-13-6*

Cat. No.: *B1139554*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of **Calcein sodium salt**, a versatile fluorescent dye widely utilized in cellular and molecular biology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics and its use in various experimental protocols.

Core Chemical and Physical Properties

Calcein is a fluorescent probe belonging to the xanthene dye family. It is a derivative of fluorescein, characterized by the presence of iminodiacetic acid groups that enhance its chelating properties. Calcein is commercially available in its free acid form, as well as its monosodium and disodium salts. The sodium salts exhibit improved solubility in aqueous solutions.

The chemical structure of Calcein consists of a xanthene core with two iminodiacetic acid groups attached. These groups are responsible for its metal-chelating properties.

Structure of Calcein:

Caption: Chemical structure of Calcein.

Quantitative data for Calcein and its sodium salts are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 2: Spectral Properties



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 3: Solubility and Stability



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 4: Acidity Constants



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Experimental Protocols

Calcein and its derivatives are instrumental in a variety of experimental applications. Detailed methodologies for key experiments are provided below.

Cell Viability Assay using Calcein AM

The Calcein AM assay is a widely used method to determine cell viability in eukaryotic cells. The non-fluorescent and cell-permeable Calcein AM is hydrolyzed by intracellular esterases in live cells to the fluorescent and cell-impermeable Calcein.

Workflow for Calcein AM Cell Viability Assay:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Workflow of the Calcein AM cell viability assay.

Detailed Methodology:

- Preparation of Calcein AM Stock Solution:
 - Allow a vial of Calcein AM (e.g., 50 μg) to warm to room temperature before opening.
 - Add high-quality, anhydrous DMSO to prepare a stock solution of 1 to 5 mM. For a 50 μg vial, adding 50 μL of DMSO yields a 1 mM stock solution.
 - Vortex thoroughly to ensure the dye is completely dissolved.
 - Store the stock solution in small aliquots at -20°C , protected from light. Avoid repeated freeze-thaw cycles.
- Preparation of Working Solution:
 - Immediately before use, dilute the Calcein AM stock solution to a final working concentration of 1-10 μM in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) or serum-free medium. The optimal concentration should be determined empirically for each cell type. A common starting concentration is 2 μM .
- Cell Preparation:

- For adherent cells: Plate cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight.
- For suspension cells: Prepare a cell suspension at a density of $0.1\text{--}5 \times 10^6$ cells/mL in a suitable buffer or medium.
- Staining Procedure:
 - Remove the culture medium and wash the cells once with serum-free buffer to remove any residual esterase activity from the serum.
 - Add the Calcein AM working solution to the cells.
 - Incubate for 15 to 60 minutes at 37°C , protected from light. The incubation time may need to be optimized for different cell types.
- Imaging and Analysis:
 - After incubation, wash the cells twice with buffer to remove any extracellular Calcein AM.
 - Image the cells using a fluorescence microscope with appropriate filters (excitation ~ 494 nm, emission ~ 517 nm) or analyze by flow cytometry. Live cells will exhibit bright green fluorescence.

Membrane Permeability (Calcein Release) Assay

This assay is used to assess membrane integrity. Cells or liposomes are loaded with a self-quenching concentration of Calcein. The disruption of the membrane leads to the release of Calcein, resulting in its dilution and a subsequent increase in fluorescence.

Workflow for Calcein Release Assay:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Workflow of the Calcein release assay for membrane permeability.

Detailed Methodology:

- Preparation of Calcein Solution:
 - Prepare a concentrated solution of Calcein (e.g., 103 mM) in deionized water. The pH may need to be adjusted with NaOH to fully dissolve the Calcein.
- Loading of Cells or Liposomes:
 - For liposomes, the Calcein solution is added to the dried lipid film, followed by hydration and extrusion to form Calcein-encapsulated vesicles.
 - For cells, loading can be achieved through methods such as electroporation or microinjection, as Calcein itself is membrane-impermeant.
- Removal of Unencapsulated Calcein:
 - It is crucial to remove any Calcein that has not been encapsulated. This is typically done by passing the cell or liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
- Permeabilization and Measurement:

- The Calcein-loaded cells or liposomes are placed in a microplate reader.
- The test compound or condition suspected of causing membrane permeabilization is added.
- The fluorescence is monitored over time at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. An increase in fluorescence indicates Calcein release and membrane disruption.

Metal Ion Chelation Assay

The fluorescence of Calcein is quenched by several divalent and trivalent metal ions, such as Co^{2+} , Ni^{2+} , Cu^{2+} , Fe^{3+} , and Mn^{2+} .^[2] This property can be exploited to measure the concentration of these ions or to study the activity of metal transporters.

Workflow for Metal Ion Chelation Assay:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Workflow for metal ion detection using Calcein fluorescence quenching.

Detailed Methodology:

- Preparation of Calcein Solution:

- Prepare a dilute solution of Calcein in a suitable buffer (e.g., HEPES or Tris) at a physiological pH. The exact concentration will depend on the sensitivity required for the assay.
- Baseline Fluorescence Measurement:
 - Place the Calcein solution in a fluorometer and measure the initial fluorescence intensity.
- Addition of Sample:
 - Add the sample containing the metal ion of interest to the Calcein solution.
- Fluorescence Quenching Measurement:
 - After a short incubation period to allow for chelation, measure the fluorescence intensity again. A decrease in fluorescence indicates the presence of the quenching metal ion.
- Quantification:
 - To quantify the concentration of the metal ion, a standard curve should be generated by measuring the fluorescence quenching of the Calcein solution with known concentrations of the metal ion.

Conclusion

Calcein sodium salt is a robust and versatile fluorescent probe with significant applications in life sciences research. Its utility in assessing cell viability, membrane permeability, and metal ion concentrations makes it an invaluable tool for a wide range of studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Calcein in the laboratory. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. cdn.gbiosciences.com \[cdn.gbiosciences.com\]](https://cdn.gbiosciences.com)
- [2. biomol.com \[biomol.com\]](https://biomol.com)
- [3. Calcein Release Assay Protocol - Creative Biolabs \[creative-biolabs.com\]](https://www.creative-biolabs.com)
- [4. How do you dissolve calcein and calcein AM? | AAT Bioquest \[aatbio.com\]](https://www.aatbio.com)
- [5. Experimental Protocol for Calcein AM Assay | AAT Bioquest \[aatbio.com\]](https://www.aatbio.com)
- [6. documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com)
- [7. bio-protocol.org \[bio-protocol.org\]](https://www.bio-protocol.org)
- To cite this document: BenchChem. [Calcein Sodium Salt: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139554#calcein-sodium-salt-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1139554#calcein-sodium-salt-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check